![molecular formula C16H14FNO3 B6379020 6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95% CAS No. 1261950-44-0](/img/structure/B6379020.png)
6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%
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Overview
Description
6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95% (6-EFP-2F) is a compound used in the synthesis of various organic compounds and materials. It is a versatile compound that has applications in both scientific research and laboratory experiments.
Scientific Research Applications
6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95% is used in scientific research applications such as the synthesis of organic compounds and materials. It is also used as a starting material for the synthesis of other compounds, such as 3-fluoro-4-methylphenol, which is used in the synthesis of pharmaceuticals. It is also used in the synthesis of other compounds, such as 4-fluoro-3-phenylphenol, which is used in the synthesis of fragrances.
Mechanism of Action
6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95% is a reagent that is used in the synthesis of organic compounds and materials. It acts as a nucleophile, reacting with electrophiles such as formaldehyde to form the desired product. The reaction is catalyzed by a base catalyst, which helps to speed up the reaction.
Biochemical and Physiological Effects
6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95% is used in the synthesis of organic compounds and materials and does not have any direct biochemical or physiological effects. It is not known to be toxic or hazardous to humans or the environment.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95% in laboratory experiments is its high purity. It is synthesized in a two-step reaction and is purified by recrystallization, yielding a product of 95% purity. This makes it ideal for use in laboratory experiments, as it can be used in small quantities without compromising the quality of the final product. The main limitation of using 6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95% in laboratory experiments is its cost. It is a relatively expensive compound, and its high cost can be a limiting factor when it comes to using it in laboratory experiments.
Future Directions
The use of 6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95% in the synthesis of organic compounds and materials is an area that has seen a lot of research in recent years. There are many potential future directions for this compound, including the development of new synthetic routes, the development of new applications, and the exploration of its use in other areas such as materials science and biotechnology. Additionally, further research could be done to explore the potential toxicity and environmental impact of this compound.
Synthesis Methods
6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95% is synthesized via a two-step reaction. The first step involves the reaction of 4-ethylcarbamoyl-3-fluorophenol (4-ECFP) with formaldehyde in the presence of a base catalyst. The resulting product is 6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%, which is a crystalline solid. The second step involves the purification of the compound by recrystallization, which yields a product of 95% purity.
properties
IUPAC Name |
N-ethyl-2-fluoro-4-(3-formyl-2-hydroxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-2-18-16(21)13-7-6-10(8-14(13)17)12-5-3-4-11(9-19)15(12)20/h3-9,20H,2H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHHKKJYYIIYDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685350 |
Source
|
Record name | N-Ethyl-3-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol | |
CAS RN |
1261950-44-0 |
Source
|
Record name | N-Ethyl-3-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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